molecular formula C13H14ClN7O B7682681 1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea

1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea

Cat. No. B7682681
M. Wt: 319.75 g/mol
InChI Key: ILTWUNWZJLHPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea is not fully understood. However, it has been suggested that this compound targets specific enzymes and receptors that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK), which is an enzyme that regulates cellular energy metabolism.
Biochemical and Physiological Effects:
1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea has several advantages and limitations for laboratory experiments. One of the advantages is its high potency and specificity towards specific enzymes and receptors, which allows for precise targeting of biological processes. Additionally, this compound has shown low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one of the limitations is its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. Additionally, further studies can be conducted to investigate its potential use in the treatment of diabetes and other metabolic disorders. Overall, the potential therapeutic applications of this compound make it a promising candidate for further scientific research.

Synthesis Methods

The synthesis of 1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea involves several steps. The starting materials include 6-chloro-1,2,4-triazolo[1,5-a]pyridine-2-amine and 3-(imidazol-1-yl)propylamine. These two compounds are reacted together using a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA). The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been tested in various in vitro and in vivo studies, and it has shown promising results.

properties

IUPAC Name

1-(6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN7O/c14-10-2-3-11-17-12(19-21(11)8-10)18-13(22)16-4-1-6-20-7-5-15-9-20/h2-3,5,7-9H,1,4,6H2,(H2,16,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTWUNWZJLHPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1Cl)NC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea

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